3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that features a thiazolo[4,5-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of fluorophenyl and thiophenyl groups enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and halogenated pyridine derivatives under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and using automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals targeting various diseases.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the thiophene ring can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b]triazole: Another heterocyclic compound with similar structural features but different biological activities.
Triazolo[1,5-a]pyrimidine: Shares the pyrimidine core but differs in its reactivity and applications.
Thiazolo[3,4-b][1,3,4]thiadiazine:
Uniqueness
3-(4-Fluorophenyl)-7-(thiophen-3-yl)-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridin-5-one stands out due to its unique combination of fluorophenyl and thiophenyl groups, which confer enhanced reactivity and potential biological activity. This makes it a valuable compound for further exploration in various scientific fields.
Properties
Molecular Formula |
C16H11FN2OS2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-thiophen-3-yl-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C16H11FN2OS2/c17-11-3-1-9(2-4-11)14-15-16(22-19-14)12(7-13(20)18-15)10-5-6-21-8-10/h1-6,8,12H,7H2,(H,18,20) |
InChI Key |
RZZTWXDAEPFCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=NS2)C3=CC=C(C=C3)F)NC1=O)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.